molecular formula C20H23NO7 B1239695 Senaetnine CAS No. 64191-69-1

Senaetnine

Cat. No. B1239695
CAS RN: 64191-69-1
M. Wt: 389.4 g/mol
InChI Key: NTGIQQBAUYBEBF-KYRPGFEVSA-N
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Description

Synthesis Analysis

Senaetnine synthesis involves complex organic chemistry techniques. It is structurally related to other alkaloids, and its synthesis is akin to the methods used in the formation of other complex organic compounds. The Pictet-Spengler reaction, a fundamental reaction in organic chemistry, is a key method in synthesizing such structures, including tetrahydro-β-carbolines, which are core structures in many alkaloids (Zheng & You, 2020).

Molecular Structure Analysis

Senaetnine's molecular structure is characterized by a dihydropyrrolizinone core. It is closely related to dehydrosenecionine and senecionine, which are other Senecio alkaloids. The intricate molecular structure of senaetnine implies it possesses unique chemical properties (Mattocks & Driver, 1987).

Chemical Reactions and Properties

Senaetnine demonstrates mild alkylating reactivity, which suggests its capability to form bonds with other molecules. This property indicates its potential for moderate tissue injury without needing metabolic activation. It is less reactive than dehydrosenecionine but still significant in its chemical interactions (Mattocks & Driver, 1987).

Physical Properties Analysis

The physical properties of senaetnine, such as solubility and melting point, are not explicitly detailed in the available literature. However, its rapid elimination via the kidneys when administered suggests a certain level of solubility in biological systems (Mattocks & Driver, 1987).

Chemical Properties Analysis

Senaetnine exhibits a range of chemical properties including its alkylating reactivity and potential for tissue irritation. Its structure and behavior in chemical reactions suggest a diverse range of interactions with other organic compounds, as seen in its relation to other complex alkaloids (Mattocks & Driver, 1987).

Scientific Research Applications

Evolving Applications in Applied Research

Senaetnine's applications in scientific research are diverse. One study highlighted the evolution of its implementation in applied research processes between 2014 and 2017, focusing on theory, experimentation, and the social appropriation of knowledge. This research underlines the importance of Senaetnine in enhancing quality standards in professional training, particularly in agroindustrial settings (Mora, García, Ordoñez, & Bonilla, 2018).

Impact on Phytochemistry and Herbal Medicine

Another significant area of research for Senaetnine is in phytochemistry. A study exploring the pyrrolizidine alkaloids (PAs) in Senecio section Jacobaea, to which Senaetnine is related, provided insights into the chemical defense mechanisms of plants against herbivores. This research contributes to a deeper understanding of the role of Senaetnine-like compounds in the evolutionary biology of certain plant species (Pelser et al., 2005).

Ethnopharmacology and Traditional Medicine

Senaetnine's relevance in ethnopharmacology and traditional medicine is also noteworthy. Trends in ethnopharmacology emphasize the increasing interest in natural products like Senaetnine for treating diseases. This research area bridges traditional cures and modern pharmacology, contributing to the development of new drugs (Gilani & Rahman, 2005).

Potential in Age-Related Therapies

In the context of geriatric medicine, Senaetnine-related compounds, specifically senolytic drugs, show potential in targeting senescent cells. These cells accumulate in tissues with aging and chronic diseases. Research in this area suggests that targeting these cells could delay or alleviate age-related diseases and syndromes, indicating a possible application of Senaetnine in this field (Kirkland, Tchkonia, Zhu, Niedernhofer, & Robbins, 2017).

Advances in Cell and Organ Senescence Studies

Research also delves into the methods of assessing cellular senescence, a key process in aging and cancer. This area highlights the biochemical modifications that occur in tissues, potentially linking to Senaetnine's role in studying and addressing these changes (de Jesus & Blasco, 2012).

properties

IUPAC Name

[(1S,4Z,6R,7R)-4-ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7/c1-5-13-8-11(2)20(4,28-12(3)22)19(25)26-10-14-6-7-21-16(23)9-15(17(14)21)27-18(13)24/h5-7,11,15H,8-10H2,1-4H3/b13-5-/t11-,15+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGIQQBAUYBEBF-ZCXFZNNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=C3C(CC(=O)N3C=C2)OC1=O)(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=C3[C@H](CC(=O)N3C=C2)OC1=O)(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100988
Record name (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Senaetnine

CAS RN

64191-69-1
Record name (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64191-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
AR Mattocks, E Driver - Toxicology letters, 1987 - Elsevier
… , senaetnine had a direct irritant action on tissues near to the site of ip administration, and caused damage to pulmonary vascular tissue when given iv Senaetnine … of senaetnine in rats. …
Number of citations: 9 www.sciencedirect.com
DJ Robins - Natural product reports, 1987 - pubs.rsc.org
A most welcome addition to the literature on pyrrolizidine alkaloids is a book by Mattocks, l who has drawn on his vast experience in this area and summarized the chemistry, and …
Number of citations: 73 pubs.rsc.org
D Langel, D Ober, PB Pelser - Phytochemistry Reviews, 2011 - Springer
Pyrrolizidine alkaloids are characteristic secondary metabolites of the Asteraceae and some other plant families. They are especially numerous and diverse in the tribe Senecioneae …
Number of citations: 94 link.springer.com
AFM Rizk - Naturally occurring pyrrolizi-dine alkaloids. Ed., Rizk …, 1990 - books.google.com
The word pyrrolizidine is a chemical descriptor that refers to the two-fused-membered ring with a nitrogen atom at the bridgehead. Most of the pyrrrolizidine alkaloids are esters of a …
Number of citations: 17 books.google.com
DJ Robins - Natural product reports, 1991 - pubs.rsc.org
… Senaetnine (70) was also present together with three other known acylpyrroles in very small quantity. A large amount of acetylsenecionine (71) was isolated, providing the first example …
Number of citations: 2 pubs.rsc.org
DJ Robins - The Alkaloids: Volume 13, 2007 - books.google.com
… Two known dihydropyrrolizinone alkaloids, pterophorine and an isomer of senaetnine, were isolated from S. kleinia Less.” The latter compound is also present in Notonia petraea.” …
Number of citations: 2 books.google.com
AFM Rizk, A Kamel - RIZK, A.-FM, 1991 - books.google.com
Pyrrolizidine alkaloids are produced by a variety of plants. There are some families with many pyrrolizidine alkaloid-containing species, eg, the Boraginaceae, Compositae, and …
Number of citations: 7 books.google.com
D Umereweneza, Y Atilaw, S Peintner… - European Journal of …, 2023 - Wiley Online Library
… Our attempts to crystallize senaetnine (4) to determine its relative stereochemistry by X-ray diffraction were unsuccessful. Given the flexibility of the 12-membered macrocycle, the …
KIS Amudi, B Kuzu, N Mengeş - avesis.yyu.edu.tr
… 1 Pyrrolizinone is a key unit of many natural products such as senaetnine, nor-rhazinicine, quinolactacide, chlorizidine, citriquinochroman. 2 Besides, it presents in some of the natural …
Number of citations: 0 avesis.yyu.edu.tr
N Bases - Progress in the Chemist" of Organie Natural Produets - Springer
Retronecine (18) is the most common necine and all the biosynthetic studies reported have been carried out on this base. NOWACKI and BYERRUM (216) fed [2-14C]-ornithine to …
Number of citations: 0 link.springer.com

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